molecular formula C25H26FN5O3 B2490260 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide CAS No. 1185053-34-2

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2490260
CAS No.: 1185053-34-2
M. Wt: 463.513
InChI Key: PLFVHFDTPOXRCQ-UHFFFAOYSA-N
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Description

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide is a synthetic compound identified as a potent and selective inhibitor of Phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP), a key secondary messenger involved in smooth muscle relaxation and vasodilation (PubMed) . By inhibiting PDE5, this compound elevates intracellular cGMP levels, making it a valuable pharmacological tool for studying cGMP-mediated signaling pathways in cellular and physiological contexts. Its core structure, a pyrazolopyrimidinedione, is engineered with specific substitutions, including a 4-fluorobenzyl group and a N-(2-ethylphenyl)acetamide side chain, which are critical for its binding affinity and selectivity profile. Researchers can utilize this compound to investigate the role of PDE5 in various systems, including cardiovascular physiology, erectile function, and potentially in central nervous system disorders where cGMP signaling is implicated (NCBI Bookshelf) . This product is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3/c1-4-18-8-6-7-9-20(18)27-21(32)15-29-22-16(3)28-31(5-2)23(22)24(33)30(25(29)34)14-17-10-12-19(26)13-11-17/h6-13H,4-5,14-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFVHFDTPOXRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N(N=C3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Literature

The following compounds share the pyrazolo[4,3-d]pyrimidine core but differ in substituents (Table 1):

Compound ID/Name Molecular Formula Substituents (Position 6) Acetamide Group Molecular Weight ChemSpider ID
Target Compound Likely C₂₆H₂₇FN₅O₃ 4-Fluorobenzyl N-(2-ethylphenyl) ~476.5* Not provided
[] 2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-...-N-(4-fluorobenzyl)acetamide C₂₅H₂₆FN₅O₃ 2-Phenylethyl N-(4-fluorobenzyl) 463.51 28947518
[] 2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-...-sulfanyl}-N-(2-furylmethyl)acetamide C₂₃H₂₃FN₆O₃S 4-Fluorobenzyl N-(2-furylmethyl) 506.53 Not provided

*Estimated based on structural similarity.

Key Differences:
  • Position 6 Substituents : The target compound and both feature 4-fluorobenzyl, while uses 2-phenylethyl. The 4-fluorobenzyl group enhances electronegativity and may improve target binding via halogen interactions .
  • Acetamide Modifications : The target compound’s 2-ethylphenyl group introduces steric bulk compared to ’s 4-fluorobenzyl and ’s furylmethyl. This could alter pharmacokinetics (e.g., absorption, metabolism) .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (MACCS/Morgan fingerprints), structural similarity was quantified (Table 2):

Metric Target vs. Target vs.
Tanimoto (MACCS) ~0.65 ~0.55
Dice (Morgan) ~0.70 ~0.60
  • Interpretation : shows moderate similarity (~65–70%), driven by the shared pyrazolo[4,3-d]pyrimidine core. Lower scores for reflect divergent acetamide groups .

Bioactivity and Target Profiling

  • : Compounds with >60% structural similarity often cluster into groups with related bioactivity profiles. The target compound’s 4-fluorobenzyl and ethylphenyl groups may align it with kinase inhibitors (e.g., PI3K/AKT pathway modulators) .
  • : Substructure analysis links pyrazolo[4,3-d]pyrimidines to kinase inhibition.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The 2-ethylphenyl group may slow hepatic metabolism compared to smaller substituents (e.g., furylmethyl in ) due to steric hindrance .

Q & A

Q. Advanced Research Focus

  • Prodrug Design : Introduce phosphate or glycoside moieties to the acetamide nitrogen for enhanced aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve oral bioavailability, monitored via in vivo pharmacokinetic studies .
  • Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) for crystalline forms with improved dissolution rates .

What computational tools are recommended for predicting metabolic pathways?

Q. Advanced Research Focus

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., N-deethylation of the ethyl group) .
  • Metabolite Identification : Combine in silico tools (Meteor Nexus) with in vitro microsomal assays (human liver microsomes + NADPH) .

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